2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, morpholino, and thiophene groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Morpholino Group:
Attachment of the Thiophene Group: Finally, the thiophene group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the morpholino group can be reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acid derivatives in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can replace the chloro or fluoro groups with other nucleophiles.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide
- 2-chloro-6-fluoro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide
- 2-chloro-6-fluoro-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both morpholino and thiophene groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-13-2-1-3-14(19)16(13)17(22)20-10-15(12-4-9-24-11-12)21-5-7-23-8-6-21/h1-4,9,11,15H,5-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIPGRHAQAOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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